molecular formula C11H21N3O2 B1522821 1-N-Boc-3-carbamimidoyl-piperidine CAS No. 1220039-60-0

1-N-Boc-3-carbamimidoyl-piperidine

Cat. No. B1522821
CAS RN: 1220039-60-0
M. Wt: 227.3 g/mol
InChI Key: VMBVTZTVUJHADD-UHFFFAOYSA-N
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Description

1-N-Boc-3-carbamimidoyl-piperidine, also referred to as Boc-pip, is a molecule that is chemically classified as a piperidine derivative. It has a molecular formula of C11H21N3O2 and a molecular weight of 227.3058 .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their significant role in the pharmaceutical industry . For instance, the production of (S)-N-boc-3-hydroxy piperidine (NBHP) via asymmetric bioreduction of 1-boc-3-piperidinone with reductase has been reported . This process involves the use of recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase .


Molecular Structure Analysis

The molecular structure of 1-N-Boc-3-carbamimidoyl-piperidine consists of a six-membered piperidine ring with a carbamimidoyl group at the 3-position and a Boc (tert-butoxycarbonyl) group at the nitrogen .


Chemical Reactions Analysis

Piperidine derivatives, including 1-N-Boc-3-carbamimidoyl-piperidine, are involved in various chemical reactions. For instance, they can undergo allylation, conjugate addition reactions, asymmetric deprotonation, and enantioselective inter- and intramolecular aldol reactions .

Scientific Research Applications

Synthesis of Pim-1 Inhibitors

1-N-Boc-3-carbamimidoyl-piperidine is utilized in the synthesis of Pim-1 inhibitors . Pim-1 is a proto-oncogene that encodes a serine/threonine kinase involved in cell survival and proliferation. Inhibitors targeting Pim-1 can potentially treat various cancers by inducing apoptosis in malignant cells.

Development of GPR119 Agonists

This compound serves as a reactant in creating selective GPR119 agonists . GPR119 is a G-protein-coupled receptor implicated in glucose homeostasis. Agonists for this receptor are being explored as therapeutic agents for type II diabetes due to their role in insulin secretion.

Creation of HIV-1 Replication Inhibitors

Researchers use 1-N-Boc-3-carbamimidoyl-piperidine in the development of M-tropic (R5) HIV-1 replication inhibitors . These inhibitors are designed to prevent the virus from entering and replicating within human cells, offering a strategy for managing HIV infections.

Production of HDAC Inhibitors

The compound is involved in the production of HDAC inhibitors . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, affecting gene expression. HDAC inhibitors can reverse aberrant epigenetic changes associated with diseases, including cancer.

Synthesis of Selective 5-HT6 Antagonists

It is also used in synthesizing selective 5-HT6 antagonists . The 5-HT6 receptor is a subtype of serotonin receptors found in the central nervous system. Antagonists of this receptor are being studied for their potential to treat various neurological disorders, such as Alzheimer’s disease.

Stereocontrolled Synthesis of Chiral Compounds

1-N-Boc-3-carbamimidoyl-piperidine is useful in the stereocontrolled synthesis of chiral compounds . Chiral molecules have non-superimposable mirror images, and their synthesis is crucial in pharmaceuticals, as different enantiomers of a drug can have different biological activities.

Vasopressin1b Receptor Antagonists

The compound is a reactant for the synthesis of vasopressin1b receptor antagonists . These antagonists can modulate the stress response and are being investigated for their potential use in treating depression and anxiety disorders.

Anti-HIV Agents and Efflux Pump Inhibitors

Lastly, 1-N-Boc-3-carbamimidoyl-piperidine is used in creating CXCR4 antagonists as anti-HIV agents and PSSRI-based inhibitors of S. aureus multidrug efflux pumps . CXCR4 antagonists block a coreceptor for HIV entry into cells, while efflux pump inhibitors aim to combat antibiotic resistance in bacteria like S. aureus.

Future Directions

The future directions for 1-N-Boc-3-carbamimidoyl-piperidine and similar compounds likely involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 3-carbamimidoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBVTZTVUJHADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177576
Record name 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-3-carbamimidoyl-piperidine

CAS RN

1220039-60-0
Record name 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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